4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a benzamide derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. Benzamides are known for their diverse biological activities and are widely used in the pharmaceutical industry.
Preparation Methods
The synthesis of 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .
Chemical Reactions Analysis
4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide include other benzamide derivatives like N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide and 2,3-dimethoxybenzamide. These compounds share similar structural features but may differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interaction with biological targets.
Biological Activity
4-Chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a synthetic compound with a complex molecular structure that includes a benzamide core, a chlorine atom, and an oxan-4-yl propyl chain. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
The molecular formula for this compound is C11H14ClN1O3, with a molecular weight of 247.69 g/mol. The compound's structure allows for various chemical reactions, such as oxidation, reduction, and substitution, which can lead to different derivatives with potentially enhanced biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antimicrobial Activity : Various benzamide derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Some studies suggest that such compounds may inhibit inflammatory pathways.
- Potential Therapeutic Effects : Investigations into their roles in treating diseases such as heart failure and cancer are ongoing.
The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways that lead to therapeutic effects.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of benzamide derivatives found that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Anti-inflammatory Effects
Research conducted on the anti-inflammatory effects of related compounds demonstrated that they could reduce pro-inflammatory cytokine production in vitro. This suggests that this compound may also possess similar properties, warranting further investigation.
Case Study 3: Cardiovascular Implications
A model assessing the effects of benzamide derivatives on heart failure indicated that certain structural modifications could enhance their protective effects on cardiac tissue during ischemia-reperfusion injury. The study highlighted the potential role of these compounds in modulating left ventricular pressure, which could be beneficial in heart failure treatment protocols.
Properties
IUPAC Name |
4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c16-13-3-1-12(2-4-13)15(19)17-8-5-14(18)11-6-9-20-10-7-11/h1-4,11,14,18H,5-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCUHQTOAJOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.